1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
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Overview
Description
The compound is part of a broader class of chemicals known for their potential biological activities. The structure suggests it could be relevant in the study of novel pharmaceuticals or materials due to the presence of imidazo[1,2-a]azepine, a heterocyclic moiety known for various biological activities.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]azepine derivatives typically involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with aryl-2-bromoethanones. This method allows for the introduction of various substituents on the imidazo[1,2-a]azepine ring, offering a versatile approach to designing compounds with potential biological activities (Demchenko et al., 2020).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined through X-ray crystallography, revealing details about the orientation of substituents and the overall geometry of the molecule. Such studies provide insights into the conformational preferences and possible interactions with biological targets (Palma et al., 2009).
Chemical Reactions and Properties
Imidazo[1,2-a]azepine derivatives participate in various chemical reactions, offering pathways for further functionalization or modification. The presence of reactive sites, such as the imidazole nitrogen atoms and the potential for nucleophilic substitution at the bromide ion, provides a foundation for chemical transformations that can tailor the compound's physical and biological properties.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and potential applications in pharmaceutical development. These characteristics are influenced by the compound's molecular structure and substituents (Jayashree et al., 2019).
Scientific Research Applications
Synthesis and Transformation of 4-Phosphorylated Derivatives
The compound is a part of the broader category of imidazole derivatives. Research on 4-phosphorylated imidazole derivatives highlights their chemical and biological properties, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative activities. These properties are attributed to the systematic study of 1,3-azoles, indicating the potential for creating synthetic drugs and organic compounds with significant biological activities (Abdurakhmanova et al., 2018).
Pharmacophore Design for p38α MAP Kinase Inhibitors
The tri- and tetra-substituted imidazole scaffolds, closely related to the compound , are known as selective inhibitors of the p38 mitogen-activated protein kinase, a key player in proinflammatory cytokine release. This research underscores the compound's potential as a base structure for designing selective inhibitors for therapeutic purposes (Scior et al., 2011).
Chlorophenols in Waste Incineration
Although not directly related to the specified compound, research on chlorophenols, part of its chemical structure, in municipal solid waste incineration reveals their role as precursors to dioxins, pointing towards environmental implications and the necessity for safe handling and disposal practices (Peng et al., 2016).
Conversion to CNS Acting Drugs
Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent central nervous system (CNS) drugs indicates the potential of imidazole derivatives (similar to the compound of interest) in treating neurological disorders. This opens up avenues for synthesizing new CNS drugs with improved efficacy and penetration (Saganuwan, 2020).
Safety And Hazards
- As with any chemical, proper handling and safety precautions are essential.
- Toxicity : Further studies are needed to assess its toxicity and safety profile.
Future Directions
- Research should focus on understanding its biological activity, potential therapeutic applications, and safety profile.
- Investigate its pharmacokinetics, metabolism, and potential drug interactions.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN2O.BrH/c21-16-7-11-18(12-8-16)23-14-20(25,15-5-9-17(22)10-6-15)24-13-3-1-2-4-19(23)24;/h5-12,25H,1-4,13-14H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMCTLVEOBFEAD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](CC1)C(CN2C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide |
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